molecular formula C6H12N2 B13601023 3-Cyclopropylpropanimidamide

3-Cyclopropylpropanimidamide

Cat. No.: B13601023
M. Wt: 112.17 g/mol
InChI Key: AJHCIKUSZZBODA-UHFFFAOYSA-N
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Description

3-Cyclopropylpropanimidamide is an organic compound with the molecular formula C6H12N2 It is characterized by the presence of a cyclopropyl group attached to a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpropanimidamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with a suitable nitrile, such as acrylonitrile, under acidic or basic conditions to form the corresponding imidamide. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Cyclopropylpropanimidamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A related compound with a similar cyclopropyl group but different functional groups.

    Propanimidamide: Shares the imidamide moiety but lacks the cyclopropyl group.

Uniqueness

3-Cyclopropylpropanimidamide is unique due to the combination of the cyclopropyl group and the imidamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-cyclopropylpropanimidamide

InChI

InChI=1S/C6H12N2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H3,7,8)

InChI Key

AJHCIKUSZZBODA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=N)N

Origin of Product

United States

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